Adipamide (hexanediamide, CAS 628-94-4) is a C6 aliphatic diamide characterized by two terminal primary amide groups separated by a four-carbon aliphatic spacer. It presents as a white crystalline powder with a defined melting point of 226–229 °C and demonstrates selective solubility, dissolving readily in formic acid (50 mg/mL) while exhibiting limited aqueous solubility (~4.4 g/L at 12 °C) [1]. In industrial procurement, adipamide is primarily sourced as a rigid, bifunctional building block for the synthesis of environmentally compliant cross-linking agents, a monomeric standard in polyamide-6,6 chemical recycling, and a precursor for bisimidate and coordination polymer production. Its pre-formed amide functionalities make it highly valuable for processes where direct amidation of adipic acid would require prohibitive energy inputs or generate unwanted water byproducts during critical curing phases.
Generic substitution of adipamide with shorter or longer aliphatic diamides fundamentally alters the thermal and mechanical profiles of the resulting materials due to the strict structure-property relationships of the carbon spacer [1]. Substituting with the C4 analog, succinamide, drastically increases the melting point to approximately 260 °C and increases cross-linking density, which can lead to brittle thermosets and processing difficulties during extrusion [1]. Conversely, utilizing the C8 analog, suberamide or sebacamide (mp ~170 °C), increases lipophilicity and chain flexibility, compromising the structural rigidity required in high-performance coatings [2]. Furthermore, attempting to substitute adipamide with its diacid counterpart, adipic acid, introduces the need for high-temperature amidation during curing, which releases water vapor that can cause pinholing and structural defects in precision powder coatings.
The thermal behavior of aliphatic diamides is governed by a pronounced odd-even effect in crystal packing. Adipamide (C6) exhibits a melting point of 226–229 °C, which provides an optimal thermal processing window for melt-polymerization and extrusion . In head-to-head comparisons, the shorter even-chain analog succinamide (C4) exhibits an excessively high melting point of ~260 °C due to a denser hydrogen-bonding network, while the longer C8 analog sebacamide melts at a significantly lower ~170 °C [1]. Odd-chain analogs like glutaramide suffer from looser crystal packing, leading to less predictable thermal transitions and lower melting points.
| Evidence Dimension | Melting Point (Thermal Processing Window) |
| Target Compound Data | Adipamide (C6): 226–229 °C |
| Comparator Or Baseline | Succinamide (C4): ~260 °C; Sebacamide (C8): ~170 °C |
| Quantified Difference | 31–34 °C lower than C4 analog; ~56 °C higher than C8 analog |
| Conditions | Standard atmospheric pressure, differential scanning calorimetry |
Ensures the compound melts within the standard temperature parameters of industrial extruders without causing thermal degradation of co-reactants.
Adipamide is the specific precursor required to synthesize N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide, a premier beta-hydroxyalkylamide cross-linker for carboxyl-terminated polyester resins [1]. When compared to the industry-standard cross-linker triglycidyl isocyanurate (TGIC), the adipamide-derived cross-linker delivers equivalent exterior durability and curing kinetics but completely eliminates the mutagenic toxicity associated with TGIC[1]. Furthermore, the specific C6 chain length of the adipamide core provides the exact rheological flow and flexibility needed to prevent coating embrittlement, achieving FDA approval for food contact applications where TGIC is strictly prohibited[2].
| Evidence Dimension | Toxicity and Regulatory Compliance in Curing |
| Target Compound Data | Adipamide-derived cross-linker: Non-toxic, FDA approved for food contact (FCN No. 256) |
| Comparator Or Baseline | TGIC (Triglycidyl isocyanurate): Classified as a mutagen and toxic hazard |
| Quantified Difference | Elimination of mutagenic hazard while maintaining equivalent carboxyl-curing functionality |
| Conditions | Thermosetting powder coating formulation and curing on metal substrates |
Critical for manufacturers transitioning to REACH-compliant and food-safe exterior durable powder coatings.
The solubility profile of adipamide is highly specific to its C6 chain length, making it uniquely suited for solvent-assisted processing and depolymerization workflows. Adipamide achieves a solubility of 50 mg/mL in formic acid and maintains slight aqueous solubility (~4.4 g/L at 12 °C) . In contrast, longer-chain aliphatic diamides such as sebacamide (C8) exhibit a logP > 2.0, rendering them highly lipophilic and insoluble in these polar protic environments [1]. This specific polarity allows adipamide to be efficiently processed, extracted, or recovered using deep eutectic solvents or formic acid during the chemical recycling of Nylon 6,6.
| Evidence Dimension | Solubility in Polar Protic Solvents |
| Target Compound Data | Adipamide (C6): 50 mg/mL in formic acid; ~4.4 g/L in water |
| Comparator Or Baseline | Sebacamide (C8): Highly lipophilic, negligible aqueous/formic acid solubility |
| Quantified Difference | Orders of magnitude higher polar solvent compatibility for the C6 diamide |
| Conditions | Standard dissolution at 12–25 °C |
Dictates the viability of the compound in green-chemistry solvolysis, chemical recycling, and wet-spinning applications.
Adipamide is the essential starting material for producing beta-hydroxyalkylamide cross-linkers, such as N,N,N',N'-tetrakis(2-hydroxyethyl)adipamide. This application directly leverages its optimal C6 flexibility and pre-formed amide bonds to replace toxic TGIC in exterior-durable, food-contact-safe polyester powder coatings [1].
Due to its specific solubility in polar protic media and compatibility with deep eutectic solvents, adipamide serves as a critical intermediate and analytical standard in the solvolysis and depolymerization of Nylon 6,6 (polyhexamethylene adipamide)[2].
The precise 226–229 °C melting point and rigid hydrogen-bonding network of adipamide make it a preferred bidentate building block for synthesizing bisimidates and constructing highly ordered coordination polymers .
Irritant